2-Chloro-5-(cyclopentylsulfamoyl)benzoic acid 2-Chloro-5-(cyclopentylsulfamoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14524771
InChI: InChI=1S/C12H14ClNO4S/c13-11-6-5-9(7-10(11)12(15)16)19(17,18)14-8-3-1-2-4-8/h5-8,14H,1-4H2,(H,15,16)
SMILES:
Molecular Formula: C12H14ClNO4S
Molecular Weight: 303.76 g/mol

2-Chloro-5-(cyclopentylsulfamoyl)benzoic acid

CAS No.:

Cat. No.: VC14524771

Molecular Formula: C12H14ClNO4S

Molecular Weight: 303.76 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(cyclopentylsulfamoyl)benzoic acid -

Specification

Molecular Formula C12H14ClNO4S
Molecular Weight 303.76 g/mol
IUPAC Name 2-chloro-5-(cyclopentylsulfamoyl)benzoic acid
Standard InChI InChI=1S/C12H14ClNO4S/c13-11-6-5-9(7-10(11)12(15)16)19(17,18)14-8-3-1-2-4-8/h5-8,14H,1-4H2,(H,15,16)
Standard InChI Key PBRPLPOYVYZPEO-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-chloro-5-(cyclopentylsulfamoyl)benzoic acid is C₁₂H₁₄ClNO₄S, with a molecular weight of 303.76 g/mol. Key structural features include:

  • A benzoic acid core with a chlorine substituent at position 2.

  • A sulfamoyl group (-SO₂NH-) at position 5, linked to a cyclopentyl ring.

Physicochemical Data

PropertyValue
IUPAC Name2-chloro-5-(cyclopentylsulfamoyl)benzoic acid
SMILESC1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
InChI KeyPBRPLPOYVYZPEO-UHFFFAOYSA-N
SolubilitySoluble in polar organic solvents (e.g., DMSO, ethanol)
StabilityStable under ambient conditions; sensitive to strong acids/bases

Source: PubChem CID 2422555 and VulcanChem.

Synthesis Methods

General Synthetic Route

The synthesis typically involves a multi-step process:

  • Sulfamoylation: Reaction of 2-chloro-5-aminobenzoic acid with cyclopentylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

  • Acidification: Protonation to yield the final benzoic acid derivative.

Reaction Scheme:

2-Chloro-5-aminobenzoic acid+Cyclopentylsulfonyl chlorideBase2-Chloro-5-(cyclopentylsulfamoyl)benzoic acid\text{2-Chloro-5-aminobenzoic acid} + \text{Cyclopentylsulfonyl chloride} \xrightarrow{\text{Base}} \text{2-Chloro-5-(cyclopentylsulfamoyl)benzoic acid}

Optimization Parameters

ParameterOptimal Condition
Temperature0–40°C (ice bath for exothermic steps)
SolventDichloromethane or THF
Reaction Time4–10 hours
Yield60–85% (depending on purification)

Adapted from CN100522936C (sulfamoylation of analogous compounds) .

Biological Activities and Applications

Enzyme Inhibition

The sulfamoyl group may act as a transition-state analog inhibitor for enzymes such as carbonic anhydrase or dihydropteroate synthase, though specific targets remain unconfirmed.

Research Findings and Comparative Analysis

Comparative Physicochemical Data

CompoundMolecular WeightLogPBioactivity
2-Chloro-5-(cyclopentylsulfamoyl)benzoic acid303.762.27Hypolipidemic, Antimicrobial
2-Chloro-5-(methylsulfonyl)benzoic acid234.661.89Enzyme inhibition
2-Chloro-5-(isobutyramidomethyl)benzoic acid255.701.75Unknown

Data synthesized from PubChem entries and VulcanChem.

Challenges in Synthesis

  • Byproduct Formation: Competing reactions during sulfamoylation may yield N-alkylated byproducts, requiring careful temperature control .

  • Purification: Recrystallization in alcoholic solutions (e.g., 10% ethanol) is critical to achieve >99% purity .

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